N-Benzylbenzenesulfonamide N-Benzylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 837-18-3
VCID: VC21322747
InChI: InChI=1S/C13H13NO2S/c15-17(16,13-9-5-2-6-10-13)14-11-12-7-3-1-4-8-12/h1-10,14H,11H2
SMILES: C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2
Molecular Formula: C13H13NO2S
Molecular Weight: 247.31 g/mol

N-Benzylbenzenesulfonamide

CAS No.: 837-18-3

Cat. No.: VC21322747

Molecular Formula: C13H13NO2S

Molecular Weight: 247.31 g/mol

* For research use only. Not for human or veterinary use.

N-Benzylbenzenesulfonamide - 837-18-3

Specification

CAS No. 837-18-3
Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
IUPAC Name N-benzylbenzenesulfonamide
Standard InChI InChI=1S/C13H13NO2S/c15-17(16,13-9-5-2-6-10-13)14-11-12-7-3-1-4-8-12/h1-10,14H,11H2
Standard InChI Key GRTPAOVVVLZLDP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2

Introduction

Chemical Properties and Structure

Molecular Structure and Physical Properties

While specific physical property data for N-benzylbenzenesulfonamide itself is limited in the provided search results, we can draw comparisons with structurally related compounds to understand its likely characteristics. N-Benzylbenzenesulfonamide contains both a benzenesulfonyl group and a benzyl substituent, giving it distinctive chemical behavior and physical properties.

Table 1: Comparison of Physical Properties Between N-Benzylbenzenesulfonamide and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)
N-BenzylbenzenesulfonamideC₁₃H₁₃NO₂S~247.31Not reported in sources
N-PhenylbenzenesulfonamideC₁₂H₁₁NO₂S233.29110
3-AMINO-N-BENZYLBENZENESULFONAMIDEC₁₃H₁₄N₂O₂S262.3358-62

The related compound N-Phenylbenzenesulfonamide has a molecular weight of 233.29 g/mol and a melting point of 110°C . By comparison, N-Benzylbenzenesulfonamide would have a slightly higher molecular weight due to the additional methylene (-CH₂-) group that connects the nitrogen to the phenyl ring in the benzyl group.

Another related compound, 3-AMINO-N-BENZYLBENZENESULFONAMIDE, has a molecular weight of 262.33 g/mol and a melting point range of 58-62°C . This compound differs from N-Benzylbenzenesulfonamide by having an additional amino group on the benzenesulfonyl ring, which affects its physical properties.

Chemical Reactivity

The sulfonamide group in N-Benzylbenzenesulfonamide possesses important chemical characteristics that influence its reactivity. The nitrogen atom in the sulfonamide group is weakly nucleophilic due to the electron-withdrawing effect of the adjacent sulfonyl group. This property allows the nitrogen to participate in various substitution reactions, especially under basic conditions that promote deprotonation.

The benzyl group attached to the nitrogen atom introduces additional reactivity options through its benzylic position, which can undergo various transformations. The presence of two aromatic rings (one from the benzenesulfonyl group and one from the benzyl group) provides sites for potential functionalization through electrophilic aromatic substitution reactions.

Synthesis Methods

Direct Benzylation of Benzenesulfonamide

A common approach to synthesizing N-Benzylbenzenesulfonamide involves the direct benzylation of benzenesulfonamide. This reaction typically employs benzyl bromide as the benzylating agent in the presence of a base such as sodium hydroxide. The benzylation of primary amine-derived sulfonamides has been reported to follow an SN1-like mechanism, where benzyl bromide generates a highly stable benzylic carbocation that readily reacts with the weakly nucleophilic sulfonamide .

A typical procedure involves:

  • Dissolving benzenesulfonamide in an appropriate solvent (often tetrahydrofuran)

  • Adding benzyl bromide to the solution

  • Adding a base (typically aqueous sodium hydroxide) dropwise

  • Stirring the reaction mixture at room temperature for approximately 24 hours

  • Isolating and purifying the product through conventional methods such as extraction and crystallization

Manganese-Catalyzed N-Alkylation

A more recent and environmentally friendly approach to synthesizing N-benzylated sulfonamides involves manganese-catalyzed N-alkylation using alcohols as alkylating agents. This "borrowing hydrogen" methodology represents a significant advancement in green chemistry approaches to N-alkylation reactions.

Researchers have developed an efficient manganese-catalyzed N-alkylation system using a well-defined Mn(I) PNP pincer precatalyst (5 mol%) and K₂CO₃ (10 mol%) as base . In a model system using p-toluenesulfonamide with benzyl alcohol, the N-benzylation reaction achieved excellent yields under optimized conditions (150°C for 24 hours in xylenes) .

Table 2: Synthesis Conditions for N-Benzylation of Sulfonamides

MethodReagentsCatalystBaseSolventTemperatureTime
Direct BenzylationSulfonamide, Benzyl bromideNoneAqueous NaOHTHFRoom temperature24 h
Mn-Catalyzed N-AlkylationSulfonamide, Benzyl alcoholMn(I) PNP pincer complex (5 mol%)K₂CO₃ (10 mol%)Xylenes150°C24 h

This catalytic approach offers several advantages:

  • High atom economy (only 1 equivalent of alkylating agent needed)

  • Use of alcohols as alkylating agents instead of more reactive alkyl halides

  • Catalytic quantities of base required

  • Environmentally benign conditions

Two-Step Synthetic Process

Another approach involves a two-step synthetic process similar to that used for related N-benzylsulfonamides:

  • Treatment of benzenesulfonyl chloride with a primary amine to give benzenesulfonamide

  • Benzylation of the sulfonamide to afford N-benzylbenzenesulfonamide

The similarities between these two steps suggest the possibility of developing a one-pot synthesis of N-benzylbenzenesulfonamide from benzenesulfonyl chloride . This would improve synthetic efficiency by eliminating the need to isolate the intermediate sulfonamide.

Biological Activity and Applications

Inhibitory Activities

Compounds containing the N-benzylbenzenesulfonamide moiety have demonstrated significant biological activities, particularly as enzyme inhibitors. Notably, certain derivatives exhibit inhibition against γ-secretase , an enzyme involved in the processing of amyloid precursor protein (APP).

The inhibition of γ-secretase leads to decreased production of amyloid β-peptide (Aβ), whose accumulation within the brain is one of the key pathological hallmarks of Alzheimer's disease . This makes N-benzylbenzenesulfonamide-containing compounds potential candidates for therapeutic intervention in neurodegenerative disorders.

Structural Characterization

Spectroscopic Identification

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for the characterization and identification of N-Benzylbenzenesulfonamide. Each method provides complementary information about the compound's structure:

  • NMR Spectroscopy would reveal characteristic signals for:

    • Aromatic protons from both the benzenesulfonyl and benzyl groups

    • Methylene protons of the benzyl group (appearing as a distinctive singlet)

    • The N-H proton of the sulfonamide group (if present)

  • IR Spectroscopy would show characteristic absorption bands for:

    • S=O stretching vibrations of the sulfonyl group

    • N-H stretching (if present)

    • C-H stretching of aromatic and aliphatic groups

  • Mass Spectrometry would provide information on:

    • Molecular weight confirmation

    • Fragmentation patterns characteristic of sulfonamides

    • Structural confirmation through high-resolution mass measurements

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